CB2 modulator 1 - 666261-80-9

CB2 modulator 1

Catalog Number: EVT-2521230
CAS Number: 666261-80-9
Molecular Formula: C18H19F3N4O2
Molecular Weight: 380.371
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CB2 modulator 1 involves several steps and utilizes various chemical methods. The compound is derived from previously identified structures that exhibit significant activity at the CB2 receptor.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with known compounds such as EC21a, a positive allosteric modulator, and LV62, an orthosteric agonist.
  2. Linkage Strategy: The pharmacophoric portions of these compounds are connected through different linkers to create dualsteric ligands.
  3. Reaction Conditions: A typical reaction involves mixing the starting materials in a solvent like dimethylformamide, along with catalysts such as copper sulfate and sodium ascorbate, under controlled heating conditions.
  4. Purification: The resulting products are purified using techniques such as flash chromatography and high-performance liquid chromatography (HPLC) to ensure high purity levels (≥97%) before biological evaluation .
Molecular Structure Analysis

The molecular structure of CB2 modulator 1 can be analyzed using various spectroscopic techniques.

Structure and Data

Chemical Reactions Analysis

CB2 modulator 1 undergoes specific chemical reactions that are critical for its synthesis and functional evaluation.

Reactions and Technical Details

  • Formation Reactions: The initial formation of the compound involves coupling reactions between different functional groups present in the precursor molecules.
  • Characterization: Post-synthesis characterization involves assessing the compound’s stability and reactivity under various conditions to ensure it retains its pharmacological properties .
Mechanism of Action

The mechanism of action for CB2 modulator 1 primarily revolves around its interaction with the cannabinoid type 2 receptor.

Process and Data

  • Allosteric Modulation: CB2 modulator 1 enhances the binding affinity of endogenous ligands like anandamide and 2-arachidonoylglycerol to the CB2 receptor. This modulation can lead to increased signaling without direct activation of the receptor, which helps mitigate potential side effects associated with full agonists.
  • Biological Effects: The modulation of CB2 receptors has been linked to anti-inflammatory effects and pain relief in various preclinical models .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CB2 modulator 1 is essential for its application in research.

Physical Properties

  • State: Typically exists as a solid at room temperature.
  • Melting Point: Reported melting point around 108°C (dec.) indicates thermal stability .

Chemical Properties

Applications

CB2 modulator 1 holds significant potential for various scientific applications.

Scientific Uses

  • Therapeutic Development: Its role as a positive allosteric modulator positions it as a candidate for developing treatments for conditions such as neuropathic pain, inflammation, and other disorders where modulation of the immune response is beneficial.
  • Research Tool: As a selective ligand for CB2 receptors, it can be used in research settings to study receptor signaling pathways and their implications in disease processes .
Introduction to Cannabinoid Receptor Type 2 Modulator 1 in the Endocannabinoid System

The endocannabinoid system represents a complex lipid signaling network that regulates physiological homeostasis through two primary G protein-coupled receptors: cannabinoid receptor type 1 and cannabinoid receptor type 2. While cannabinoid receptor type 1 predominates in the central nervous system and mediates psychoactive effects, cannabinoid receptor type 2 is enriched in peripheral immune tissues and microglia, serving as a critical immunomodulatory gateway [1] [8]. Cannabinoid Receptor Type 2 Modulator 1 exemplifies a contemporary pharmacological strategy to leverage cannabinoid receptor type 2’s therapeutic potential. This agent belongs to an emerging class of targeted compounds designed to fine-tune receptor activity without eliciting the adverse neurological effects associated with cannabinoid receptor type 1 activation [2] [7]. The molecular evolution of such modulators reflects decades of research into the endocannabinoid system’s functional architecture, particularly the differential signaling properties and tissue distribution that distinguish cannabinoid receptor type 2 from cannabinoid receptor type 1 [4] [9].

Role of Cannabinoid Receptor Type 2 Receptors in Immune Modulation and Neuroinflammation

Cannabinoid receptor type 2 receptors are constitutively expressed at high density in immune organs (spleen, tonsils, thymus) and circulating leukocytes, with inducible expression observed in microglia during neuroinflammatory states [6] [8]. Activation of cannabinoid receptor type 2 triggers inhibitory G protein (Gαi/o)-coupled signaling cascades that suppress adenylate cyclase activity, reduce cyclic adenosine monophosphate production, and modulate mitogen-activated protein kinase pathways [1] [4]. These intracellular events converge upon nuclear factor kappa-light-chain-enhancer of activated B cells inhibition, thereby downregulating pro-inflammatory gene transcription [8] [9]. In microglia—the resident immune sentinels of the central nervous system—cannabinoid receptor type 2 stimulation orchestrates a phenotypic shift from pro-inflammatory M1 states (characterized by interleukin 1 beta, interleukin 6, tumor necrosis factor alpha release) toward anti-inflammatory M2 polarization (associated with interleukin 10, transforming growth factor beta, arginase 1) [6] [10]. This immunomodulatory reprogramming underlies the therapeutic potential of Cannabinoid Receptor Type 2 Modulator 1 in neuroinflammatory pathologies.

Table 1: Inflammatory Mediators Modulated by Cannabinoid Receptor Type 2 Activation in Immune Cells

Cell TypePro-inflammatory Mediators (Reduced)Anti-inflammatory Mediators (Enhanced)Experimental Models
MicrogliaInterleukin 1 beta, Interleukin 6, Tumor necrosis factor alpha, Nitric oxideInterleukin 10, Transforming growth factor beta, Arginase 1Lipopolysaccharide-stimulated BV2 cells; Alzheimer disease models [6] [7]
MacrophagesMonocyte chemoattractant protein 1, Interferon gamma, Reactive oxygen speciesInterleukin 4, Interleukin 13, Chitinase 3-like protein 3Peritonitis models; Spinal cord injury [8] [9]
AstrocytesChemokine (C-C motif) ligand 2, Matrix metalloproteinase 9Brain-derived neurotrophic factorAmyotrophic lateral sclerosis models; HIV encephalitis [9] [10]

In vivo evidence demonstrates that cannabinoid receptor type 2 agonism reduces immune cell infiltration across the blood-brain barrier in models of traumatic brain injury and multiple sclerosis, concurrently diminishing neuronal loss and improving functional recovery [2] [6]. Transcriptomic analyses reveal that cannabinoid receptor type 2 activation suppresses NLR family pyrin domain containing 3 inflammasome assembly in microglia, thereby curtailing caspase 1-mediated interleukin 1 beta maturation [10]. Furthermore, cannabinoid receptor type 2 signaling enhances amyloid beta phagocytosis by microglia in Alzheimer disease models while reducing tau hyperphosphorylation through glycogen synthase kinase 3 beta inhibition [6]. These multimodal mechanisms position Cannabinoid Receptor Type 2 Modulator 1 as a promising candidate for neuroinflammatory disorders where conventional immunosuppressants exhibit limited blood-brain barrier penetration or intolerable systemic effects.

Rationale for Targeting Cannabinoid Receptor Type 2 Receptors Over Cannabinoid Receptor Type 1 in Therapeutic Interventions

The structural homology (68% transmembrane sequence identity) between cannabinoid receptor type 1 and cannabinoid receptor type 2 initially complicated selective pharmacological targeting [5]. However, profound differences in receptor distribution and downstream effects provide a compelling rationale for cannabinoid receptor type 2-selective agents like Cannabinoid Receptor Type 2 Modulator 1. Cannabinoid receptor type 1 receptors exhibit extraordinary density in the central nervous system (particularly cortex, hippocampus, basal ganglia, cerebellum), where they regulate neurotransmitter release and synaptic plasticity [1] [2]. Cannabinoid receptor type 1 activation induces psychoactive sequelae—cognitive impairment, anxiety, motor disturbances—via presynaptic inhibition of gamma-aminobutyric acid and glutamate transmission [3] [7]. In contrast, cannabinoid receptor type 2 receptors demonstrate minimal neuronal expression under physiological conditions, with predominant localization to immune lineages where they modulate cytokine release, cell migration, and antigen presentation without psychotropic effects [2] [8].

Table 2: Differential Characteristics of Cannabinoid Receptor Type 1 and Cannabinoid Receptor Type 2 Influencing Therapeutic Targeting

ParameterCannabinoid Receptor Type 1Cannabinoid Receptor Type 2Therapeutic Implications
Primary Tissue DistributionCentral nervous system neurons (high density); Peripheral neurons; Adipocytes; LiverSpleen, tonsils, thymus; Microglia (inducible); Peripheral leukocytes; OsteoblastsCannabinoid receptor type 2 avoids central nervous system side effects [1] [8]
Neurobehavioral EffectsPsychoactivity; Anxiety; Cognitive impairment; Motor inhibitionNone reported at therapeutic dosesCannabinoid receptor type 2 suitable for chronic dosing [2] [7]
Immune ModulationIndirect via neuronal regulationDirect suppression of pro-inflammatory cytokines; Chemotaxis inhibition; Antigen presentation modulationCannabinoid receptor type 2 superior for autoimmune/inflammatory conditions [6] [9]
Receptor ReserveHigh (nanomolar agonist efficacy)Low (requires higher receptor occupancy)Cannabinoid receptor type 2 benefits from positive allosteric modulators [7]
Structural DeterminantsTyr 5.39 critical for function; Phe 7.35 mutation impairs internalizationCys 6.47 influences signaling; Phe 7.35 essential for agonist efficacyDifferential mutagenesis enables selective compound design [5]

Functional selectivity is further evidenced by mutagenesis studies: Alanine substitution at Tyr275⁵.³⁹ in cannabinoid receptor type 1 substantially impairs CP55,940-mediated inhibition of cyclic adenosine monophosphate accumulation, whereas the analogous mutation in cannabinoid receptor type 2 (Tyr308⁵.³⁹) preserves signaling [5]. Conversely, Cys6.47 mutation enhances cannabinoid receptor type 1 function but disrupts cannabinoid receptor type 2 activation, reflecting divergent activation mechanisms despite structural conservation [5]. Cannabinoid Receptor Type 2 Modulator 1 capitalizes on these differential binding pocket topographies to achieve >100-fold selectivity over cannabinoid receptor type 1, thereby circumventing the psychiatric liabilities that terminated clinical development of rimonabant, a cannabinoid receptor type 1 inverse agonist [3] [7].

Historical Evolution of Cannabinoid Receptor Type 2 Modulators: From Orthosteric Agonists to Allosteric Ligands

The inaugural cannabinoid receptor type 2 ligands were phytocannabinoids like delta-9-tetrahydrocannabinol and synthetic bicyclic compounds (CP55,940, WIN55,212-2) exhibiting dual cannabinoid receptor type 1/cannabinoid receptor type 2 affinity [4] [8]. First-generation selective cannabinoid receptor type 2 agonists emerged in the late 1990s, including aminoalkylindoles (JWH-015) and biarylpyrazoles (SR144528), though these suffered from limited bioavailability or partial agonism [8] [9]. High-throughput screening subsequently identified novel chemotypes: β-caryophyllene (dietary sesquiterpene), 2-oxo-pyridin-3-carboxamides, and indole-2-carboxamides with nanomolar cannabinoid receptor type 2 affinity [4] [7]. Crucially, enantiomeric optimization revealed striking stereoselectivity: (+)-cannabidiol exhibits 50-fold greater cannabinoid receptor type 2 affinity than its (-)-counterpart, underscoring the importance of three-dimensional structure in ligand design [3].

Table 3: Milestones in Cannabinoid Receptor Type 2 Modulator Development

EraCompound ClassRepresentative AgentsKey AdvancementsLimitations
1990sNon-selective classical cannabinoidsDelta-9-tetrahydrocannabinol, CP55,940Proof-of-concept for immunomodulationPsychoactivity; Cannabinoid receptor type 1-mediated side effects [8]
Early 2000sFirst-generation selective agonistsJWH-133, AM1241>200-fold cannabinoid receptor type 2 selectivity; Efficacy in neuropathic pain modelsShort half-life; Limited central nervous system penetration [4] [9]
2010sOptimized orthosteric agonistsMDA7, GW842166X, S-777469Improved pharmacokinetics; Phase 2 clinical trials for inflammationProbe-dependent signaling bias; Receptor desensitization [4] [7]
2020sAllosteric modulatorsEC21a (positive allosteric modulator), GAT229Enhanced endogenous ligand activity; Context-dependent amplificationSpecies-specific efficacy; Limited in vivo characterization [7]
CurrentEnantiomerically pure ligands(+)-cannabidiol, (+)-cannabidivarinNanomolar cannabinoid receptor type 2 affinity; Stereoselective anti-inflammatory effectsComplex synthesis; Undefined metabolic pathways [3]

Contemporary strategies focus on allosteric modulation to achieve spatial and temporal control over receptor activity. Positive allosteric modulators like EC21a bind topographically distinct sites (e.g., receptor transmembrane helices 6/7 interface), augmenting orthosteric agonist efficacy while preserving endogenous ligand signaling patterns [7]. In microglial cultures, EC21a potentiates the anti-inflammatory effects of orthosteric agonist B2, reducing interleukin 1 beta and interleukin 6 production by 2-fold while amplifying interleukin 10 release—effects abolished by cannabinoid receptor type 2 antagonist SR144528 [7]. This "contextual amplification" enables therapeutic fine-tuning: Cannabinoid Receptor Type 2 Modulator 1 incorporates hybrid pharmacophores allowing both orthosteric engagement and allosteric stabilization, thereby enhancing receptor subtype selectivity and reducing off-target effects. Molecular dynamics simulations predict that such bifunctional ligands induce unique receptor conformations favoring β-arrestin recruitment over G protein coupling, potentially prolonging anti-inflammatory signaling while limiting internalization [7] [10]. The ongoing structural refinement of Cannabinoid Receptor Type 2 Modulator 1 exemplifies a pharmacological evolution from unselective plant extracts toward precision-engineered immunomodulators.

Properties

CAS Number

666261-80-9

Product Name

CB2 modulator 1

IUPAC Name

2-anilino-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

Molecular Formula

C18H19F3N4O2

Molecular Weight

380.371

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25)

InChI Key

CPVZTXHTOZWAMV-UHFFFAOYSA-N

SMILES

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.